molecular formula C21H22N4O4 B11471099 N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11471099
M. Wt: 394.4 g/mol
InChI Key: CVMSOYBDHNUAGU-UHFFFAOYSA-N
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Description

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.

    Acetylacetone: Another compound with a similar structure and reactivity.

    Diketene: Used in the synthesis of various organic compounds and shares some chemical properties with N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide.

Uniqueness

What sets this compound apart is its combination of the 1,2,4-oxadiazole ring with the ethoxyphenyl and methylphenyl groups, providing a unique set of chemical and physical properties that make it valuable in various applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-[(4-ethoxybenzoyl)amino]ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-3-28-17-9-7-15(8-10-17)19(26)22-11-12-23-20(27)21-24-18(25-29-21)16-6-4-5-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

CVMSOYBDHNUAGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC(=C3)C

Origin of Product

United States

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